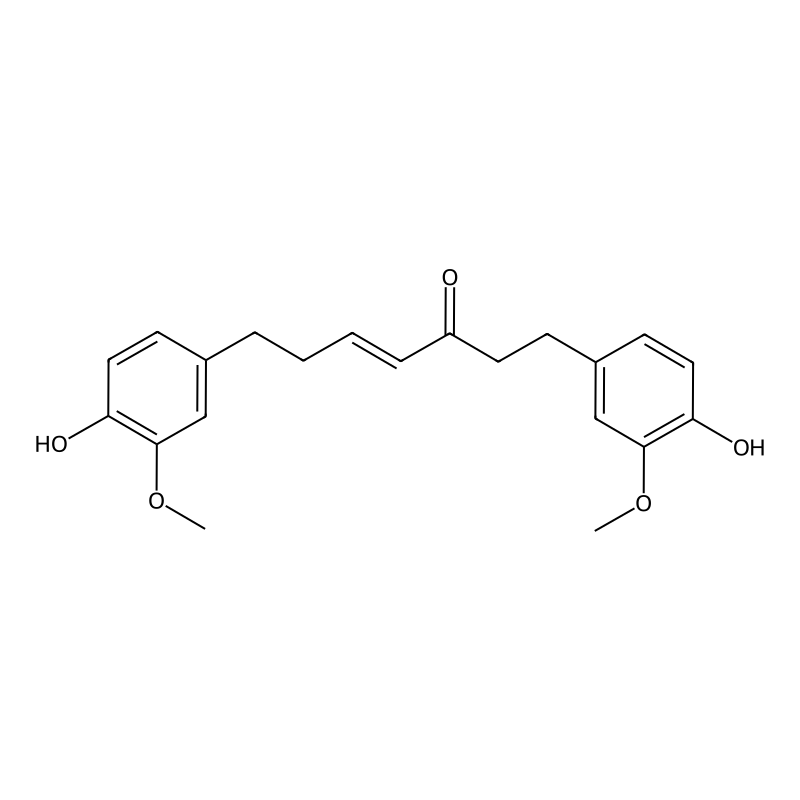Gingerenone A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Gingerenone A is a bioactive compound derived from ginger (Zingiber officinale), specifically classified as a diarylheptanoid and polyphenol. It possesses a unique chemical structure characterized by a heptane backbone with two aromatic rings, which contributes to its diverse biological activities. The compound has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. Its molecular formula is C₁₈H₁₈O₅, and it has been identified as one of the significant phytochemicals in ginger that contribute to its medicinal effects .
Gingerenone A undergoes various chemical transformations, particularly in the presence of heat or acidic conditions. For example, when ginger is processed, gingerol can convert into zingerone through a reverse aldol reaction, while dehydration of gingerol leads to the formation of shogaols, which are more pungent than gingerol. These reactions highlight the dynamic nature of ginger's phytochemical composition and how it can alter the properties of compounds like gingerenone A .
Gingerenone A exhibits a range of biological activities:
- Anticancer Effects: Studies have shown that gingerenone A can inhibit the proliferation of various cancer cell lines, including breast cancer cells (SKBR3, MCF7, and MDA-MB-231), with IC₅₀ values indicating significant cytotoxicity .
- Anti-obesity Properties: Research indicates that gingerenone A suppresses obesity by inhibiting adipogenesis and reducing adipose tissue inflammation in high-fat diet-fed mice. It activates AMP-activated protein kinase pathways, which are crucial for lipid metabolism .
- Antimicrobial Activity: Gingerenone A has demonstrated inhibitory effects against certain pathogens, suggesting potential applications in combating infections .
Gingerenone A can be synthesized through various methods. One common approach involves extracting it from ginger root using organic solvents followed by purification techniques such as chromatography. Additionally, synthetic routes have been developed that modify other ginger-derived compounds to yield gingerenone A. For instance, modifications of curcumin have been reported to produce this compound effectively .
Gingerenone A has been studied for its interactions with various biological targets:
- Enzymatic Inhibition: It has shown potential as an inhibitor of specific enzymes related to bacterial infections, suggesting its role as a lead compound for developing new antimicrobial agents .
- Cellular Mechanisms: Studies indicate that gingerenone A induces reactive oxygen species (ROS) production in cancer cells, contributing to its antiproliferative effects. This mechanism highlights its dual role in promoting cell death in malignant cells while sparing normal cells at lower concentrations .
Gingerenone A shares structural and functional similarities with several other compounds found in ginger and related plants. Here are some notable comparisons:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Gingerol | Diarylheptanoid | Anti-inflammatory, antioxidant | Precursor to zingerone and shogaols |
| Shogaol | Diarylheptanoid | Antioxidant, analgesic | More pungent than gingerol |
| Zingerone | Diarylheptanoid | Antioxidant | Formed from gingerol upon heating |
| Curcumin | Diarylheptanoid | Anti-inflammatory, anticancer | Found in turmeric; broader therapeutic use |
Gingerenone A is unique due to its specific combination of chemical properties and biological activities that distinguish it from these similar compounds. Its ability to target multiple pathways related to cancer proliferation and obesity makes it a promising candidate for further research and application in health sciences .








